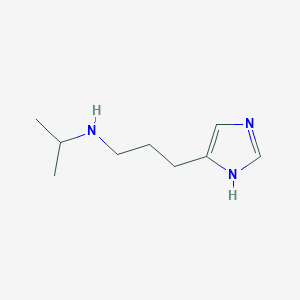![molecular formula C7H4ClIN2S B12819578 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms. It belongs to the thienopyrimidine family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with iodine and a suitable methylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers .
Applications De Recherche Scientifique
4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of inflammatory mediators, disruption of viral replication, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the thienopyrimidine scaffold provides distinct chemical properties that can be exploited for various applications .
Propriétés
Formule moléculaire |
C7H4ClIN2S |
|---|---|
Poids moléculaire |
310.54 g/mol |
Nom IUPAC |
4-chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-10-4-2-5(9)12-6(4)7(8)11-3/h2H,1H3 |
Clé InChI |
IQRWAIUAABHVSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)Cl)SC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


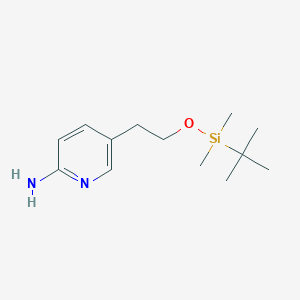

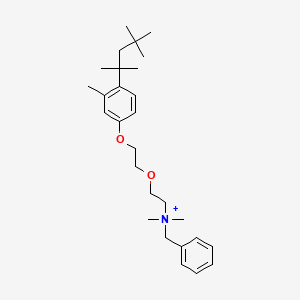
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
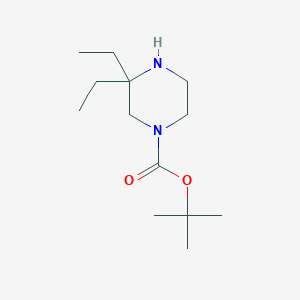
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)


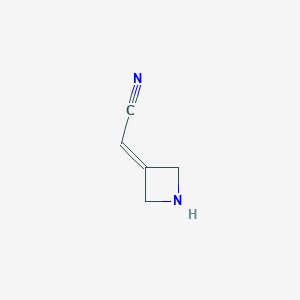


![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
